3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound with the molecular formula C17H14IN3O3S2 and a molecular weight of 499.346 g/mol . This compound is known for its role as a small molecule inhibitor targeting protein kinase B-cell receptor (BTK), a key enzyme in B-cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process includes iodination, sulfonylation, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway .
Scientific Research Applications
3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting BTK, which is crucial in B-cell signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating B-cell related diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of BTK, a kinase involved in B-cell receptor signaling. By binding to the active site of BTK, it prevents the phosphorylation and activation of downstream signaling molecules, thereby disrupting B-cell function and proliferation. This mechanism is particularly relevant in the context of diseases where B-cell activity is dysregulated .
Comparison with Similar Compounds
Similar Compounds
3-iodo-4-methylaniline: Used as a fine chemical and pharmaceutical intermediate.
Benzamide derivatives: Various benzamide derivatives exhibit different biological activities and are used in medicinal chemistry.
Uniqueness
3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide stands out due to its specific inhibition of BTK, making it a valuable compound in the study and treatment of B-cell related diseases. Its unique structure allows for targeted interactions with BTK, providing a distinct advantage over other similar compounds.
Properties
IUPAC Name |
3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O3S2/c1-11-2-3-12(10-15(11)18)16(22)20-13-4-6-14(7-5-13)26(23,24)21-17-19-8-9-25-17/h2-10H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRNOVWAZWWVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.